molecular formula C15H26N2O3S2 B2719655 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 952983-50-5

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2719655
CAS No.: 952983-50-5
M. Wt: 346.5
InChI Key: OCMVWFJDJOKLER-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a piperidine moiety linked to a thiophene-sulfonamide group, suggests potential as a scaffold for investigating enzyme function and inhibition. The primary sulfonamide group (-SO2NH2) is a recognized zinc-binding group (ZBG) in medicinal chemistry, known to facilitate interactions with the active sites of various metalloenzymes . This characteristic makes derivatives containing this group valuable tools for probing enzymes such as carbonic anhydrases and bacterial targets like the DapE enzyme . The incorporated piperidine subunit is a common pharmacophore found in compounds targeting the central nervous system, which may be of utility for neuroscientific research . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in developing inhibitors for disease-relevant enzymes. Its primary value lies in its application as a key intermediate or lead compound in hit-to-lead optimization campaigns and for validating novel biological targets in high-throughput screening assays.

Properties

IUPAC Name

5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMVWFJDJOKLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Sulfonamide Formation: The final step involves the reaction of the thiophene ring with sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiophene ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of the piperidine moiety contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Antimicrobial Activity :
    • Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit inhibitory effects on bacterial enzymes like DapE, which is crucial for bacterial cell wall synthesis . This suggests potential use as an antibiotic.
  • Cancer Treatment :
    • Compounds containing thiophene and sulfonamide moieties have been investigated for their anticancer properties. They can inhibit specific pathways involved in tumor growth and proliferation, making them candidates for cancer therapy .
  • Neurological Disorders :
    • The piperidine structure is associated with neuroactive compounds. Research into similar compounds has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems . This compound could be explored for its effects on conditions such as depression or anxiety.

Case Studies and Research Findings

StudyFindings
High-throughput screening of sulfonamide derivativesIdentified several analogs with significant DapE inhibition, indicating potential as antibacterial agents .
Structure–Activity Relationship (SAR) studiesDemonstrated that modifications to the piperidine substituent can enhance potency against specific biological targets .
Investigation of thiophene-based compoundsFound that these compounds can interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction .

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with piperidine-containing analogs, but differences in aromatic cores and functional groups lead to divergent properties.

Table 1: Structural and Property Comparison
Compound Name Core Structure Key Substituents Functional Groups Therapeutic Area Molecular Weight (g/mol) Predicted logP
Target Compound Thiophene Ethyl, 2-methoxyethyl-piperidinylmethyl Sulfonamide Under investigation ~345 2.1–2.8
4'-Methyl acetyl fentanyl Phenyl 4-methylphenethyl, phenyl Acetamide Opioid analgesic ~348 3.5–4.2
Quinolinesulfonamide (Compound 17) Quinoline Propan-2-ylphenoxyethyl Sulfonamide Kinase inhibition (hypothetical) ~480 3.8–4.5
Goxalapladib Naphthyridine Difluorophenyl, trifluoromethylbiphenyl Acetamide Atherosclerosis 718.80 5.0–6.0

Key Findings

Fentanyl analogs () rely on phenyl groups for opioid receptor binding, whereas the target’s thiophene may target non-opioid pathways .

Functional Group Impact: Sulfonamide vs. Acetamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration compared to fentanyl-like acetamides . Methoxyethyl vs. Phenoxyethyl: The methoxyethyl group in the target compound reduces lipophilicity (logP ~2.8) compared to phenoxyethyl substituents in Compound 17 (logP ~4.5), suggesting improved aqueous solubility .

Therapeutic Implications :

  • Goxalapladib ’s naphthyridine and trifluoromethyl groups confer high molecular weight (718.80 g/mol) and lipophilicity (logP ~5–6), aligning with its role as a phospholipase A2 inhibitor for atherosclerosis .
  • The target compound’s moderate logP (~2.8) and smaller size (~345 g/mol) suggest suitability for oral administration, though its therapeutic target remains unconfirmed.

Biological Activity

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides, which have garnered attention due to their biological activities, particularly as inhibitors of carbonic anhydrase (CA) isoenzymes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Inhibition of Carbonic Anhydrase

A significant aspect of the biological activity of thiophene-based sulfonamides, including the compound , is their role as inhibitors of carbonic anhydrase isoenzymes (hCA-I and hCA-II).

  • Mechanism of Action :
    • The inhibition occurs through noncompetitive mechanisms, where the compound interacts with the enzyme outside the catalytic site. The sulfonamide and thiophene moieties are essential for binding to the enzyme .
  • Efficacy :
    • Research indicates that thiophene-based sulfonamides exhibit potent inhibition with IC50 values ranging from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II. The Ki values were reported between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Case Studies

Several studies have explored the biological activity of thiophene-based sulfonamides:

  • Study on Inhibition Effects :
    • A study published in December 2020 evaluated various thiophene-based sulfonamides against human erythrocytes' carbonic anhydrase isoenzymes. The findings highlighted that compounds with small alkyl substitutions showed varying degrees of inhibition, indicating structure-activity relationships (SAR) that are critical for developing more effective inhibitors .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • QSAR models have been employed to predict the inhibitory activity of these compounds based on their structural features. Such models help in understanding how modifications in chemical structure can enhance or reduce biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter hCA-I hCA-II
IC50 (nM)69 nM - 70 µM23.4 nM - 1.405 µM
Ki (nM)66.49 ± 17.15 nM - 234.99 ± 15.44 µM74.88 ± 20.65 nM - 38.04 ± 12.97 µM
MechanismNoncompetitive inhibitionNoncompetitive inhibition

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